molecular formula C15H21BrO2 B1184712 4-Bromo-2,5-ditert-butylbenzoic acid

4-Bromo-2,5-ditert-butylbenzoic acid

Cat. No.: B1184712
M. Wt: 313.235
InChI Key: LMZHNDYHPAJYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,5-ditert-butylbenzoic acid is a brominated aromatic carboxylic acid with two tert-butyl substituents at the 2- and 5-positions of the benzene ring. The tert-butyl groups confer significant steric bulk, influencing the compound’s solubility, reactivity, and interaction with biological or chemical systems. While specific toxicological or pharmacological data for this compound are sparse, its structural analogs (e.g., brominated methoxybenzoic acids and phenethylamines) have been studied extensively in medicinal chemistry and toxicology. For example, brominated benzoic acids are often intermediates in organic synthesis or metabolites of psychoactive substances like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) .

Properties

Molecular Formula

C15H21BrO2

Molecular Weight

313.235

IUPAC Name

4-bromo-2,5-ditert-butylbenzoic acid

InChI

InChI=1S/C15H21BrO2/c1-14(2,3)10-8-12(16)11(15(4,5)6)7-9(10)13(17)18/h7-8H,1-6H3,(H,17,18)

InChI Key

LMZHNDYHPAJYCI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1C(=O)O)C(C)(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-2,5-ditert-butylbenzoic acid, emphasizing substituent effects, reactivity, and applications:

Compound Name Substituents Key Properties Applications/Findings
4-Bromo-2,5-dimethoxybenzoic acid 2,5-dimethoxy, 4-bromo - Metabolite of 2C-B (psychoactive phenethylamine).
- Undergoes oxidative deamination .
- Used in forensic toxicology to confirm 2C-B exposure.
- Demonstrates interspecies metabolic variability.
4-Bromo-2,6-dichlorophenol 2,6-dichloro, 4-bromo - High environmental persistence due to halogenation.
- Detected in soil samples .
- Environmental contaminant; monitored in munitions response programs.
4-Bromo-3,5-dimethoxybenzoic acid 3,5-dimethoxy, 4-bromo - Structural isomer with distinct electronic effects.
- Similarity score: 0.91 to target compound .
- Intermediate in organic synthesis (e.g., demethylation studies) .
4-Bromo-2,5-dichlorobenzoic acid 2,5-dichloro, 4-bromo - Enhanced electrophilicity due to chlorine.
- Similarity score: 0.95 to target compound .
- Potential precursor for agrochemicals or pharmaceuticals.
5-Bromoresorcinol 3,5-dihydroxy, 4-bromo - Formed via demethylation of 4-bromo-2,6-dimethoxybenzoic acid . - Model compound for studying halogen migration during aromatic demethylation.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • tert-Butyl vs. Methoxy/Chloro : The tert-butyl groups in this compound sterically hinder electrophilic substitution reactions compared to smaller substituents like methoxy or chloro. For example, demethylation of methoxy analogs (e.g., 4-bromo-2,6-dimethoxybenzoic acid) often leads to bromine migration or hydroxylation , whereas tert-butyl groups likely stabilize the ring against such rearrangements.
  • Halogen Position : Bromine at the 4-position (common across analogs) enhances metabolic stability compared to ortho- or meta-substituted bromines, as seen in 2C-B metabolites .

Metabolic and Toxicological Profiles: Brominated benzoic acids (e.g., 4-bromo-2,5-dimethoxybenzoic acid) are oxidative metabolites of 2C-series drugs, with rapid plasma elimination in rodents (t½ ~1 hour) . In contrast, tert-butyl-substituted analogs may exhibit prolonged half-lives due to increased lipophilicity.

Synthetic Utility :

  • Brominated methoxybenzoic acids are key intermediates in synthesizing psychoactive phenethylamines (e.g., 2C-B) and studying halogen migration mechanisms .
  • The tert-butyl variant’s steric bulk may favor applications in catalysis or polymer chemistry, where hindered aromatic systems are desirable.

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